Sulfonamide Substituent Class Divergence: Arylsulfonamide vs. Alkylsulfonamide CTPS1/2 Inhibitor Scaffolds
CAS 921926-88-7 carries a 4-methylphenylsulfonamido (arylsulfonamide) group at the thiazole 2-position. In contrast, the optimized CTPS1/2 inhibitors reported by Novak et al. (2022) require an alkylsulfonamido group at this position to achieve nanomolar potency. This SAR was established during a 240K-compound HTS triage and subsequent optimization campaign: early arylsulfonamide hits were deprioritized in favor of alkylsulfonamide analogs that demonstrated clear superiority in enzymatic and cellular potency. The lead compound 27 (alkylsulfonamide series) achieved significant in vivo pharmacological response at 10 mg/kg BID in an inflammation model, whereas arylsulfonamide-containing analogs from the same scaffold series did not progress to in vivo evaluation due to insufficient potency [1]. This structural divergence means that 921926-88-7 is not a direct substitute for published CTPS1/2 inhibitor compounds and should be treated as a distinct chemical entity for any CTPS-related research program.
| Evidence Dimension | CTPS1/2 inhibitory potency and in vivo progression |
|---|---|
| Target Compound Data | Arylsulfonamide scaffold (4-methylphenylsulfonamido); no published CTPS1/2 inhibition data available |
| Comparator Or Baseline | Lead compound 27 (alkylsulfonamido series): potent, orally active; significant in vivo pharmacology at 10 mg/kg BID in inflammation model |
| Quantified Difference | Qualitative only: arylsulfonamide analogs were not selected for in vivo evaluation in the Novak et al. optimization cascade; only alkylsulfonamides achieved the requisite potency for advancement |
| Conditions | CTPS1/2 enzymatic assay (ADP-Glo), cellular proliferation assays, in vivo rodent inflammation model [1] |
Why This Matters
Procurement decisions targeting CTPS1/2 inhibition must recognize that the arylsulfonamide chemotype of 921926-88-7 is structurally and pharmacologically distinct from the validated alkylsulfonamide CTPS1/2 inhibitor series, and its CTPS activity profile is uncharacterized.
- [1] Novak A, Laughton D, Lane R, et al. Discovery and Optimization of Potent and Orally Available CTP Synthetase Inhibitors for Use in Treatment of Diseases Driven by Aberrant Immune Cell Proliferation. J Med Chem. 2022;65(24):16640-16650. doi:10.1021/acs.jmedchem.2c01446. PMID: 36449304. View Source
